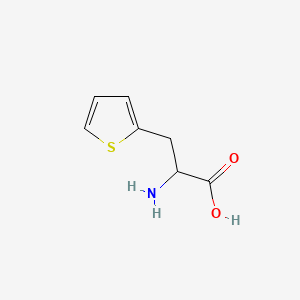
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a derivative of the amino acid alanine . It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing commercially available Boc-protected amino acids with 1-ethyl-3-methylimidazolium . The resulting protected AAILs can then be used as starting materials in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.34 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Peptide Synthesis
“H-D-Trp(Boc)-OH” is widely used in the field of peptide synthesis . It is often used in the Fmoc/tBu methodology in the microwave-assisted solid phase peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis.
Solid Phase Immobilization
This compound is also used for solid phase immobilization . The 2-Chlorotrityl-Chloride-Resin, which is less acid-labile than Trityl Resin, is widely used for this purpose .
Amino Acid Derivative Production
“H-D-Trp(Boc)-OH” is an important derivative of amino acids. It is used in the production of other complex organic compounds .
Biochemical Research
In biochemical research, “H-D-Trp(Boc)-OH” is used as a building block for the synthesis of peptides and proteins .
Pharmaceutical Applications
In the pharmaceutical industry, “H-D-Trp(Boc)-OH” is used in the synthesis of various drugs. Its unique structure allows it to be used in the creation of a wide range of pharmaceutical compounds .
Chemical Research
“H-D-Trp(Boc)-OH” is used in chemical research for the study of reaction mechanisms, the development of new synthetic methodologies, and the synthesis of natural products .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718554 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
CAS RN |
201290-11-1 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












